molecular formula C8H17ClN2S2 B1171420 Hcl-val-psi[CS-N]-thiazolidide CAS No. 184360-57-4

Hcl-val-psi[CS-N]-thiazolidide

Cat. No. B1171420
CAS RN: 184360-57-4
M. Wt: 240.8 g/mol
InChI Key:
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction, the products formed, and the conditions required for the reaction are all part of this analysis .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound affects a living organism at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties or reduce its hazards .

properties

IUPAC Name

(2S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S2.ClH/c1-6(2)7(9)8(11)10-3-4-12-5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPOSIJTWHEAET-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=S)N1CCSC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=S)N1CCSC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718687
Record name (2S)-2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hcl-val-psi[CS-N]-thiazolidide

CAS RN

184360-57-4
Record name (2S)-2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)butane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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